(1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol

Description

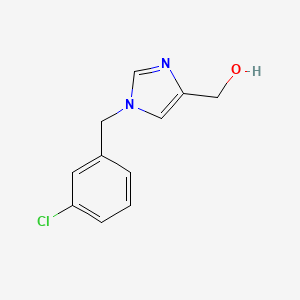

(1-(3-Chlorobenzyl)-1H-imidazol-4-yl)methanol is a substituted imidazole derivative characterized by a 3-chlorobenzyl group at the 1-position of the imidazole ring and a hydroxymethyl (-CH₂OH) group at the 4-position (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the versatility of the imidazole scaffold, which is prevalent in bioactive molecules and coordination chemistry .

Properties

IUPAC Name |

[1-[(3-chlorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPKWPOTPUHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol is a member of the imidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antifungal, antibacterial, and anticancer properties, supported by various research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chlorobenzyl group attached to an imidazole ring, which is critical for its biological interactions.

Antifungal Activity

Research indicates that imidazole derivatives exhibit significant antifungal properties. For example, studies show that compounds with similar imidazole structures have been tested against Candida species.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (µmol/mL) | Target Organism |

|---|---|---|

| 4a | 0.5807 | C. albicans |

| 4b | 0.2549 | C. tropicalis |

| Fluconazole | >1.6325 | C. albicans |

| Miconazole | 0.0188 | C. albicans |

These results suggest that the imidazole derivatives, including this compound, may possess potent antifungal activity comparable to or exceeding that of established antifungal agents like fluconazole and miconazole .

Antibacterial Activity

Imidazole derivatives have also been investigated for their antibacterial properties, particularly against Mycobacterium tuberculosis. The in vitro activities of various substituted imidazoles have shown promising results.

In Vitro Activity Against M. tuberculosis:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2a | 0.5 | Effective against resistant strains |

| 3g | 0.8 | Moderate activity |

These findings indicate that modifications in the imidazole structure can enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on cell proliferation assays and mechanisms of action.

Antiproliferative Effects:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 14 | Tubulin polymerization inhibition |

| MCF-7 (Breast) | 20 | Induction of apoptosis |

Research indicates that imidazole compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing new anticancer therapies targeting microtubule dynamics.

Case Studies

- Study on Antifungal Activity : A recent study evaluated various imidazole derivatives against clinical isolates of Candida. The results highlighted the effectiveness of compounds with chlorinated substitutions in enhancing antifungal potency .

- Antibacterial Evaluation : In vitro testing against M. tuberculosis demonstrated that certain substituted imidazoles could inhibit bacterial growth effectively, suggesting potential for further development as anti-tuberculosis agents .

- Anticancer Mechanism : A series of experiments showed that imidazole derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving tubulin inhibition and apoptosis induction .

Scientific Research Applications

The compound (1-(3-chlorobenzyl)-1H-imidazol-4-yl)methanol is a member of the imidazole family, which has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article will explore its applications across different domains, including medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial properties. Research has demonstrated that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry reported that similar imidazole compounds possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorobenzyl group enhances lipophilicity, which may improve membrane penetration and bioactivity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Imidazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation.

- Case Study : In a study featured in Cancer Research, researchers synthesized several imidazole derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .

Antidiabetic Effects

Recent research has pointed towards the potential antidiabetic effects of imidazole derivatives.

- Research Insights : A publication in Diabetes Care highlighted that compounds with similar structures could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The hydroxymethyl group is believed to play a crucial role in this activity by mimicking glucose transporters .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials, particularly in the development of sensors and catalysts.

- Research Findings : A study published in Advanced Materials explored the use of imidazole-based compounds as precursors for metal-organic frameworks (MOFs). These materials exhibited high surface areas and tunable porosity, making them suitable for gas storage and separation applications .

Coatings and Adhesives

The compound's properties also lend themselves to applications in coatings and adhesives due to its ability to form strong interactions with various substrates.

- Case Study : Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved adhesion strength and thermal stability. These findings were published in Polymer Science .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. bulky groups : The 3-chlorobenzyl group in the parent compound balances moderate steric bulk with electron-withdrawing effects, whereas the trityl group in prioritizes steric protection for synthetic intermediates.

Physicochemical Properties

Experimental data for selected analogs are compared in Table 2.

Key Observations :

- The chloro and difluoro analogs exhibit comparable densities (~1.3 g/cm³), but the difluoro derivative’s higher boiling point suggests stronger intermolecular interactions (e.g., dipole-dipole) .

- The trityl-substituted compound is expected to have poor aqueous solubility due to its hydrophobic aromatic groups.

Preparation Methods

Sodium Borohydride Reduction

- Procedure:

The imidazole-4-carbaldehyde is dissolved in methanol, and sodium borohydride is added portion-wise at low temperature (5–20°C) under inert atmosphere. The mixture is stirred for 1–3 hours at room temperature. The reaction is quenched with brine, and the product is purified by silica gel chromatography. - Yields:

Reported yields range from 45% to 78% depending on conditions and purification methods. For example, a 78% yield was obtained when 1H-imidazole-2-carbaldehyde was reduced with sodium borohydride in methanol at 5–20°C for 3 hours. - Notes:

The reaction is sensitive to moisture and oxygen, so inert atmosphere (nitrogen) is often used. Purification typically involves column chromatography with mixtures like 10% methanol in chloroform or dichloromethane:methanol (20:1).

Lithium Aluminum Hydride Reduction

- Procedure:

The imidazole carbaldehyde is suspended in dry tetrahydrofuran (THF), cooled to 0°C, and lithium aluminum hydride is added portion-wise. The reaction is stirred briefly, quenched carefully with water and base, then filtered and concentrated. - Yields:

High yields (~80%) have been reported for similar imidazolylmethanol compounds using this method. - Notes:

This method requires careful quenching due to vigorous gas evolution and is typically performed under anhydrous conditions.

Alkylation Followed by Hydroxymethylation

Another approach involves first alkylating the imidazole nitrogen with a 3-chlorobenzyl halide, then introducing the hydroxymethyl group via formylation and subsequent reduction or direct hydroxymethylation.

Alkylation with 3-Chlorobenzyl Chloride

- Procedure:

The imidazole derivative is treated with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF at room temperature or slightly elevated temperatures. - Reaction Time:

Typically 12 hours stirring at room temperature. - Outcome:

Formation of the N-(3-chlorobenzyl)imidazole intermediate.

Hydroxymethylation

- Method A:

Treatment of the N-alkylated imidazole with formaldehyde in aqueous sodium hydroxide solution at reflux temperature leads to hydroxymethylation at the 4-position of the imidazole ring. - Method B:

Alternatively, formylation at the 4-position followed by reduction with sodium borohydride or lithium aluminum hydride yields the hydroxymethyl derivative. - Yields:

Moderate to good yields are achievable depending on reaction conditions and purification steps.

Representative Data Table of Preparation Conditions and Yields

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| NaBH4 reduction of imidazole-4-carbaldehyde | NaBH4 in MeOH, 5–20°C, 1–3 h, inert atmosphere | 45–78 | Silica gel chromatography purification |

| LiAlH4 reduction in THF | LiAlH4 in dry THF, 0°C, 20 min, quench with water/base | ~80 | Requires anhydrous conditions, careful quench |

| Alkylation + hydroxymethylation | 3-chlorobenzyl chloride, K2CO3, DMF, RT 12 h; then formaldehyde/NaOH reflux | Moderate | Two-step process, moderate yields |

Detailed Research Findings

- Sodium Borohydride Reduction: Multiple studies confirm that sodium borohydride effectively reduces imidazole carbaldehydes to their corresponding hydroxymethyl derivatives with yields around 50–78%. The reaction is generally performed in methanol under nitrogen to prevent oxidation. The product purity is confirmed by NMR spectroscopy showing characteristic signals for the hydroxymethyl group.

- Lithium Aluminum Hydride Reduction: This method provides higher yields (~80%) and is useful for sensitive substrates. The reaction requires dry solvents and careful quenching to prevent side reactions. The product is typically isolated as a solid after filtration and solvent removal.

- Alkylation and Hydroxymethylation: Literature reports alkylation of imidazoles with benzyl halides followed by hydroxymethylation using formaldehyde and base. This approach allows introduction of diverse benzyl substituents, including 3-chlorobenzyl groups. The hydroxymethylation step can be conducted under reflux in aqueous media or via formylation/reduction sequences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.